methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Catalog No.
S14447182
CAS No.
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hy...

Product Name

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

IUPAC Name

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

UULFFIJPLBXISM-HHQFNNIRSA-N

Canonical SMILES

CCC1CCNC1C(=O)OC.Cl

Isomeric SMILES

CC[C@@H]1CCN[C@@H]1C(=O)OC.Cl

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride is a chiral compound characterized by its molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and a molecular weight of 193.67 g/mol. It features a pyrrolidine ring, an ethyl group at the 3-position, and a methyl ester group at the 2-position. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical and biological research. The compound is notable for its specific stereochemistry, which significantly influences its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, typically in acidic or basic conditions. This reaction may convert the hydroxyl group into a carbonyl group.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol. This process is generally performed under anhydrous conditions to avoid side reactions.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group using alkyl halides, often conducted in polar aprotic solvents to facilitate the nucleophilic attack.
  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

These reactions are fundamental for synthesizing derivatives or modifying the compound for specific applications.

While specific biological activities of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride are not extensively documented, pyrrolidine derivatives are known for various biological activities. These compounds often exhibit potential roles in enzyme inhibition and receptor binding studies. The unique stereochemistry of this compound may enhance its affinity for specific biological targets, influencing its therapeutic potential in drug development.

The synthesis of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride typically involves several key steps:

  • Esterification: The reaction begins with the esterification of a suitable carboxylic acid derivative with an ethylamine.
  • Cyclization: This step may involve cyclization under controlled conditions to form the pyrrolidine ring while ensuring the desired stereochemistry is achieved.
  • Purification: Following synthesis, the product is purified through crystallization or other suitable methods to obtain the hydrochloride salt form.

Industrial production may utilize automated reactors and stringent quality control measures to ensure high yield and purity.

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride has various applications across different fields:

  • Chemistry: Used as a chiral building block in synthesizing complex organic molecules.
  • Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
  • Medicine: Explored for therapeutic effects and potential applications in drug development.
  • Industry: Utilized in producing pharmaceuticals and fine chemicals.

The interaction of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride with specific molecular targets such as enzymes or receptors is crucial for understanding its mechanism of action. The compound's stereochemistry plays an essential role in its binding affinity and specificity, potentially influencing its biological activity and therapeutic potential.

Several compounds share structural similarities with methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride:

Compound NameMolecular FormulaUnique Features
Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylateC8H15NO2Hydroxyl group instead of ethyl group
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateC8H15NO2Different stereochemistry affecting reactivity
Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochlorideC8H16ClNO2Presence of ethyl substitution on pyrrolidine ring
Methyl pyrrolidine-2-carboxylateC6H11NO2Lacks ethyl substituent; simpler structure

Uniqueness

Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride stands out due to its specific substitution pattern and chiral center at the 2-position of the pyrrolidine ring. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential for stereoisomerism adds complexity, as different stereoisomers may exhibit varying behaviors in chemical reactivity and biological interactions. This characteristic makes it valuable in asymmetric synthesis and pharmaceutical research.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.0869564 g/mol

Monoisotopic Mass

193.0869564 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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